molecular formula C8H13Cl2N3O2 B13621002 Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride

Cat. No.: B13621002
M. Wt: 254.11 g/mol
InChI Key: OVLKKTRSELXELD-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyrazine core fused with a tetrahydro-pyrazine ring. Its molecular formula is C₈H₁₂Cl₂N₃O₂, with a molecular weight of 268.138 g/mol (estimated based on structural analogs) . The compound is characterized by a methyl ester group at the 1-position and two hydrochloride counterions, enhancing its aqueous solubility for pharmaceutical applications. It serves as a critical intermediate in synthesizing bioactive molecules, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors like Retagliptin .

Properties

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.11 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate;dihydrochloride

InChI

InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-6-4-9-2-3-11(6)5-10-7;;/h5,9H,2-4H2,1H3;2*1H

InChI Key

OVLKKTRSELXELD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CNCCN2C=N1.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization and methylation steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions may vary, but they often involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for different applications .

Scientific Research Applications

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride, emphasizing substituent variations, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Applications/Notes
This compound C₈H₁₂Cl₂N₃O₂ 268.138 Methyl ester at position 1 Dihydrochloride Intermediate for DPP-4 inhibitors (e.g., Retagliptin)
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride C₉H₁₅Cl₂N₃O₂ 268.138 Ethyl ester at position 1 Dihydrochloride Higher lipophilicity than methyl analog; similar synthetic utility
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride C₇H₁₁Cl₂N₃O₂ 240.09 Carboxylic acid at position 1 Dihydrochloride Precursor for ester derivatives; reduced solubility vs. methyl ester
Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate C₈H₉F₃N₃O₂ 236.17 Trifluoromethyl at position 3, methyl ester Neutral (no salt) Enhanced metabolic stability; fluorinated drug candidate
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride C₆H₁₀ClN₃ 215.64 Methyl at position 3 Hydrochloride Altered receptor-binding profile due to substitution site
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride (core structure) C₆H₁₁Cl₂N₃ 196.08 No substituents Dihydrochloride Scaffold for derivatization; used in kinase inhibitors

Key Structural and Functional Differences

Ester vs. Carboxylic Acid :

  • The methyl ester derivative exhibits superior solubility in organic solvents compared to the carboxylic acid analog (C₇H₁₁Cl₂N₃O₂), which is more polar but less membrane-permeable .
  • The carboxylic acid form is often a synthetic intermediate for ester derivatives via alkylation or acylation .

Ethyl vs.

Trifluoromethyl Substitution :

  • The trifluoromethyl group at position 3 (C₈H₉F₃N₃O₂) introduces electron-withdrawing effects, enhancing metabolic stability and binding affinity to enzymes like DPP-4 .

Salt Forms: Dihydrochloride salts (e.g., C₈H₁₂Cl₂N₃O₂) improve aqueous solubility, critical for intravenous formulations, whereas hydrochloride salts (e.g., C₆H₁₀ClN₃) are common in oral dosage forms .

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